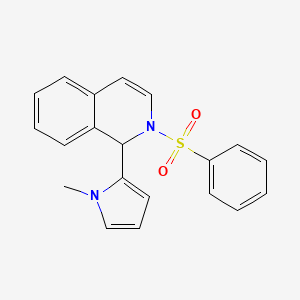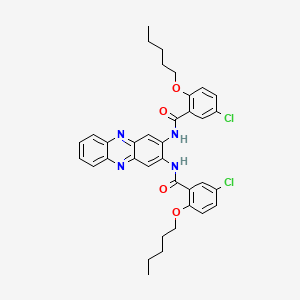![molecular formula C16H15NOSe B12907581 3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole CAS No. 833462-43-4](/img/structure/B12907581.png)
3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a heterocyclic compound that contains an isoxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the reaction of β,γ-unsaturated oximes with electrophilic selenium species. The reaction is carried out at room temperature and yields the desired compound in good yields . The general reaction scheme is as follows:
Starting Materials: β,γ-unsaturated oximes and electrophilic selenium species.
Reaction Conditions: Room temperature, typically for 1 hour.
Products: 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole along with other selenium-containing isoxazolines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the selenium group or to modify the isoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can lead to the formation of simpler isoxazole derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anti-inflammatory and antiedematogenic agent.
Biological Studies: The compound can be used to study the effects of selenium-containing heterocycles on biological systems.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with biological targets through its selenium moiety. Selenium is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes and DNA, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole: Similar structure but contains a sulfonyl group instead of a selenyl group.
3-Phenyl-5-((phenylthio)methyl)-4,5-dihydroisoxazole: Contains a thio group instead of a selenyl group.
Uniqueness
The presence of the selenium moiety in 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole imparts unique redox properties that are not present in its sulfur or oxygen analogs. This makes it particularly interesting for applications requiring redox activity, such as in medicinal chemistry and materials science.
Propiedades
Número CAS |
833462-43-4 |
|---|---|
Fórmula molecular |
C16H15NOSe |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
3-phenyl-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOSe/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-10,14H,11-12H2 |
Clave InChI |
ANILYNKZGSMZIV-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=CC=CC=C2)C[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
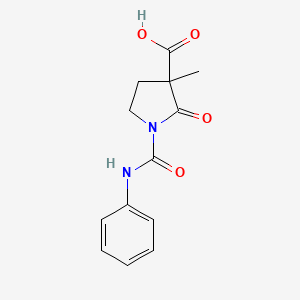
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)

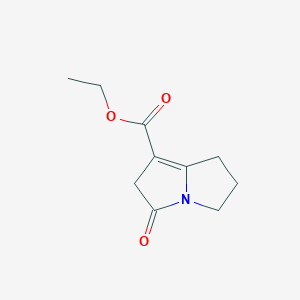
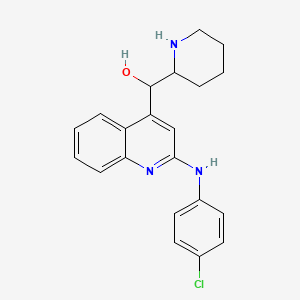
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
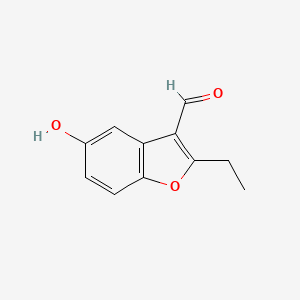
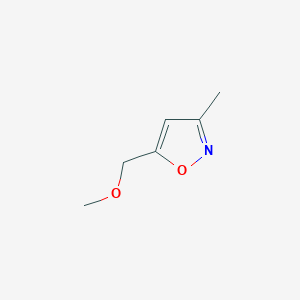
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
